molecular formula C5H9NO B1582916 4-Piperidone CAS No. 41661-47-6

4-Piperidone

Cat. No. B1582916
CAS RN: 41661-47-6
M. Wt: 99.13 g/mol
InChI Key: VRJHQPZVIGNGMX-UHFFFAOYSA-N
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Description

4-Piperidone is an organic compound with the molecular formula OC (CH2)4NH . It can be viewed as a derivative of piperidine . 4-Piperidone is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs . Substituted and dehydro derivatives of 4-piperidinone are intermediates in alkaloid syntheses .


Synthesis Analysis

4-Piperidone synthesis involves conjugate reduction of dihydropyridones . This process has generally been carried out using expensive L or K-Selectrides, as catalytic hydrogenation often leads to over reduction . The use of zinc/acetic acid enables a simple, inexpensive, and mild reduction of N -acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones or indolizidinones .


Molecular Structure Analysis

The molecular structure of 4-Piperidone consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

4-Piperidone is used in the illicit manufacture of the controlled substance fentanyl . A highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate affords the corresponding tertiary propargylamines in useful yields .


Physical And Chemical Properties Analysis

4-Piperidone is a white crystalline solid with a melting point range of 185-189°C and is soluble in water . It is produced by reacting piperazine with diethyl carbonate in the presence of hydrogen chloride gas to yield piperazine diol monohydrochloride .

Scientific Research Applications

Cytotoxicity and Anti-Cancer Properties

4-Piperidone derivatives have been identified as potent cytotoxins with significant potential in cancer therapy. For example, certain derivatives displayed more potency than conventional drugs like melphalan and 5-fluorouracil, particularly against human colon cancer cells. These compounds induce apoptosis and DNA fragmentation, suggesting their effectiveness in inhibiting cancer cell growth (Karki et al., 2016). Additionally, 4-piperidone curcumin analogues have shown significant antibacterial activity, especially against Gram-positive bacteria, indicating their potential as antibacterial agents (Damayanti et al., 2020). Moreover, some 4-piperidone derivatives have demonstrated potential as anticancer agents, with abilities to promote apoptosis in cancer cells and suppress tumor growth in vivo (Zhang et al., 2019).

Antimicrobial Activity

4-Piperidone derivatives have been identified with antimicrobial properties. For instance, Schiff bases of piperidone derivatives have shown to inhibit microbial growth, pointing to their potential in combating microbial infections (Shah et al., 2010).

Synthesis and Biochemical Applications

The synthesis of 4-piperidone and its derivatives is an area of active research, with various methods being explored. For example, amino acids like aspartic acid have been used as substitutes for ammonia in the synthesis, enhancing the antimicrobial properties of the resultant compounds (Soundarrajan et al., 2011). Additionally, 4-piperidone derivatives have been synthesized for use as scaffolds in developing donepezil analogues, drugs used in Alzheimer’s disease treatment (Poeschl et al., 2020).

Neurokinin-1 Receptor Antagonists

Some 4-piperidone derivatives have been identified as potent neurokinin-1 receptor antagonists, offering potential therapeutic applications in treating disorders involving this receptor (Shirai et al., 2011).

Antiasthmatic Properties

2-Piperidone, a variant, has shown promising antiasthmatic properties in animal models, indicating its potential as a novel drug for asthma treatment (Mamillapalli et al., 2020).

Safety And Hazards

4-Piperidone may form combustible dust concentrations in air . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing mist/vapors/spray, and not to ingest .

Future Directions

The Drug Enforcement Administration (DEA) is proposing the control of 4-piperidone, its acetals, its amides, its carbamates, its salts, and salts of its acetals, its amides, and its carbamates, whenever the existence of such is possible, as a list I chemical under the Controlled Substances Act . This action would subject handlers of 4-piperidone to the chemical regulatory provisions of the Controlled Substances Act and its implementing regulations .

properties

IUPAC Name

piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c7-5-1-3-6-4-2-5/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJHQPZVIGNGMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50194488
Record name 4-Piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50194488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Piperidone

CAS RN

41661-47-6
Record name 4-Piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41661-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidone
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041661476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Piperidone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-piperidone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.420
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Record name 4-PIPERIDONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,660
Citations
SM McElvain, RE McMahon - Journal of the American Chemical …, 1949 - ACS Publications
… converted by hydrochloric acid to the hydrochloride of 4-piperidone (I).2b This piperidone could not be distilled, and on standing gradually underwent self-condensation to yield an …
Number of citations: 53 pubs.acs.org
P Lagisetty, DR Powell, V Awasthi - Journal of Molecular Structure, 2009 - Elsevier
Analogs of cytotoxic compound 3,5-bis(2-fluorobenzylidene)-4-piperidone (1) were synthesized and their molecular structures were characterized by 1 H, 13 C NMR, ESI–MS, IR …
Number of citations: 42 www.sciencedirect.com
A Jha, KM Duffield - 2006 - nopr.niscpr.res.in
3,5-Bis(arylmethylene)-4-piperidone derivatives have emerged as novel clusters of cytotoxic agents. The focus of the current research has been to tine tune the biological activity of …
Number of citations: 14 nopr.niscpr.res.in
N Rameshkumar, A Veena, R Ilavarasan… - Biological and …, 2003 - jstage.jst.go.jp
In the present study, a new series of 2, 6-diaryl-3-methyl-4-piperidones was synthesized by Mannich reaction (condensation) of ethyl–methyl ketone, substituted aromatic aldehydes and …
Number of citations: 88 www.jstage.jst.go.jp
AS Girgis, P D'Arcy, DR Aboshouk, MS Bekheit - RSC advances, 2022 - pubs.rsc.org
… 3,5-Bis(ylidene)-4-piperidone scaffolds are considered a curcumin mimic that exhibit diverse bio-properties. The current review provides a brief overview of these mimics and highlights …
Number of citations: 3 pubs.rsc.org
J Barluenga, F Aznar, C Valdes… - The Journal of Organic …, 1993 - ACS Publications
… In conclusion, 6-aryl-4-aminotetrahydropyridine and 6-aryl-4-piperidone derivatives can be easily prepared in a stereoselective way from a [4 + 2] cycloaddition between 4-(alkoxymethyl…
Number of citations: 48 pubs.acs.org
J Sun, S Zhang, C Yu, G Hou, X Zhang… - Chemical Biology & …, 2014 - Wiley Online Library
… As everyone knows, 4-piperidone has always been a … Thus, incorporating a 4-piperidone link to the β-diketone … Recently, some 3,5-bis(arylidene)-4-piperidone dimers also were found …
Number of citations: 27 onlinelibrary.wiley.com
VN Nesterov, TV Timofeeva, SS Sarkisov… - … Section C: Crystal …, 2003 - scripts.iucr.org
… The structures of 3,5-bis[4-(diethylamino)benzylidene]-1-methyl-4-piperidone, C 28 H 37 N 3 O, (I [link] ), and 3,5-bis[4-(diethylamino)cinnamylidene]-1-methyl-4-piperidone, C 32 H 41 …
Number of citations: 30 scripts.iucr.org
SM McElvain, K Rorig - Journal of the American Chemical Society, 1948 - ACS Publications
… When 1 -methyl-4-piperidone was treated with benzaldehyde in a 4% solution of potassium hy… 1 -methyl-3,5-dibenzal-4piperidone (VIII) which precipitated from the reaction mixture; in …
Number of citations: 25 pubs.acs.org
SC Dickerman, HG Lindwall - The Journal of Organic Chemistry, 1949 - ACS Publications
… The last amino ketone selected for this investigation was 4-piperidone (XIII). Although this ketone, XIII, had been previously reported (8, 9, 10), certain difficulties and discrepancies were …
Number of citations: 37 pubs.acs.org

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